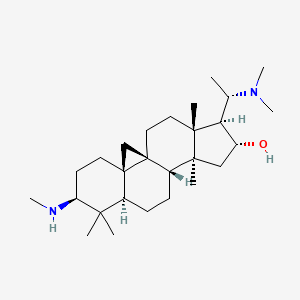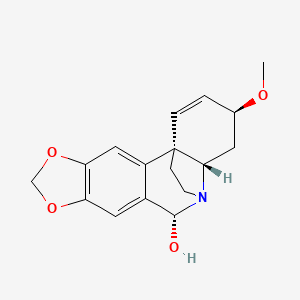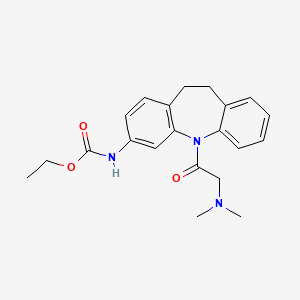
Tiracizine
Descripción general
Descripción
Tiracizine is a class I antiarrhythmic agent, which means it can be classified under the Vaughan Williams classification system as having properties of classes IA, IB, and IV. This drug is known for its extensive metabolism in humans, undergoing significant hepatic first-pass elimination. The metabolism of Tiracizine involves the formation of three major pharmacodynamically active metabolites (M1, M2, and M3) through hepatic microsomal enzymes. These metabolites contribute to Tiracizine's net antiarrhythmic effect with pure class IB properties (Berndt et al., 1995).
Synthesis Analysis
Tiracizine synthesis involves complex biochemical pathways, primarily focused on its extensive metabolism once administered. The formation of its metabolites M1, M2, and M3 is crucial for its pharmacological activity. These metabolites are formed via hepatic microsomal enzymes, suggesting a complex synthesis pathway that involves multiple enzymatic reactions (Berndt et al., 1995).
Molecular Structure Analysis
The molecular structure of Tiracizine and its metabolites plays a significant role in its pharmacodynamic properties. The steric conformation of Tiracizine allows it to be closely related to other CYP2D6 enzyme substrates, such as tricyclic antidepressants. This similarity in structure contributes to its metabolism and the formation of its active metabolites (Berndt et al., 1995).
Chemical Reactions and Properties
Tiracizine undergoes significant hepatic first-pass metabolism, with its pharmacologically active metabolites being a result of carbamic acid amide bond cleavage and N-demethylation. The metabolism of Tiracizine is influenced by genetic factors, such as the polymorphism of the CYP2D6 enzyme, which can lead to interindividual differences in the metabolism and pharmacokinetics of the drug (Berndt et al., 1995).
Physical Properties Analysis
While specific details on the physical properties of Tiracizine such as melting point, solubility, and crystal structure are not provided in the available literature, its pharmacokinetic profile indicates that Tiracizine and its metabolites have properties that facilitate their absorption, distribution, metabolism, and excretion in the human body. The drug's extensive metabolism and the formation of active metabolites are indicative of its chemical and physical behavior in physiological conditions.
Chemical Properties Analysis
The chemical properties of Tiracizine, particularly its reactivity with hepatic microsomal enzymes, are central to its mechanism of action as an antiarrhythmic agent. The cleavage of the carbamic acid amide bond and the N-demethylation process are critical chemical reactions that lead to the formation of Tiracizine's active metabolites. These reactions are influenced by genetic factors such as the CYP2D6 polymorphism, highlighting the importance of chemical properties in the drug's pharmacological activity (Berndt et al., 1995).
Aplicaciones Científicas De Investigación
Anticancer Agent in Leukemia
Tiracizine, known as Tirapazamine, is studied for its role in treating leukemia. A study highlighted Tirapazamine's ability to induce lethal DNA double-strand breaks in hypoxic cells, a characteristic of many solid tumors. It functions through the one-electron reduction, producing radicals that damage the ribose moiety of DNA. This process, dependent on the one-electron reduction potential of the benzotriazinyl radicals, represents a critical mechanism in enhancing the oxidation of 2-deoxyribose, thereby contributing to anticancer activity in hypoxic conditions (Shinde, Anderson, Hay, Gamage, & Denny, 2004).
Mecanismo De Acción
Target of Action
Tiracizine is an antiarrhythmic agent . . It’s worth noting that Tiracizine belongs to the class of organic compounds known as dibenzazepines . These are compounds with two benzene rings connected by an azepine ring, which is an unsaturated seven-member heterocycle with one nitrogen atom replacing a carbon atom .
Mode of Action
Given its classification as an antiarrhythmic agent , it can be inferred that Tiracizine may interact with ion channels or other proteins involved in the regulation of heart rhythm.
Biochemical Pathways
As an antiarrhythmic agent , it is likely to influence the electrical activity of the heart, potentially affecting pathways related to cardiac muscle contraction and relaxation
Pharmacokinetics
A study has reported the pharmacokinetics of Tiracizine in serum and urine of healthy volunteers after single oral administration of different doses .
Result of Action
As an antiarrhythmic agent , Tiracizine is likely to have effects on the electrical activity of the heart, potentially influencing heart rhythm.
Propiedades
IUPAC Name |
ethyl N-[11-[2-(dimethylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-4-27-21(26)22-17-12-11-16-10-9-15-7-5-6-8-18(15)24(19(16)13-17)20(25)14-23(2)3/h5-8,11-13H,4,9-10,14H2,1-3H3,(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJAMZCVTJDTESW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)CN(C)C)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048714 | |
| Record name | Tiracizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tiracizine | |
CAS RN |
83275-56-3 | |
| Record name | Ethyl N-[5-[2-(dimethylamino)acetyl]-10,11-dihydro-5H-dibenz[b,f]azepin-3-yl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83275-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tiracizine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083275563 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tiracizine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13635 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tiracizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TIRACIZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UUO2T61K7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





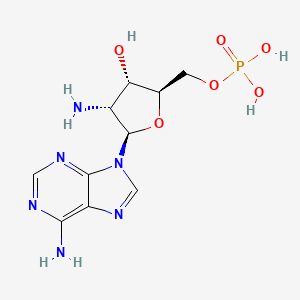

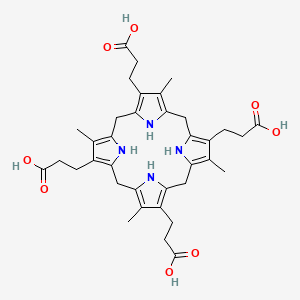

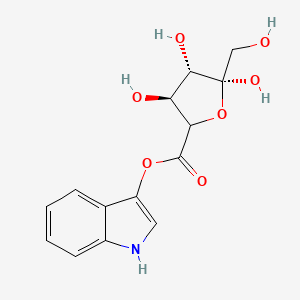


![[(3aR,4S,6aR,8R,9S,9aS,9bS)-9-(chloromethyl)-8,9-dihydroxy-3,6-dimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] (2S)-3-chloro-2-hydroxy-2-methylpropanoate](/img/structure/B1212620.png)

